molecular formula C13H25N3O4 B14744759 (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine CAS No. 6308-93-6

(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine

Cat. No.: B14744759
CAS No.: 6308-93-6
M. Wt: 287.36 g/mol
InChI Key: XFEUZLNHLGHKBL-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is a compound that combines the properties of both an unsaturated dicarboxylic acid and a guanidine derivative. The (Z)-but-2-enedioic acid component is known for its role in various chemical reactions due to its double bond and carboxylic acid groups, while 1,1,2,3-tetraethylguanidine is a strong organic base with applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine typically involves the reaction of (Z)-but-2-enedioic acid with 1,1,2,3-tetraethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where (Z)-but-2-enedioic acid and 1,1,2,3-tetraethylguanidine are fed into a reactor in a controlled manner. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine can undergo various chemical reactions, including:

    Oxidation: The double bond in (Z)-but-2-enedioic acid can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, aldehydes.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive double bond and guanidine group.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biochemical pathways due to its guanidine moiety.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions, which can inhibit or activate specific biochemical pathways. The double bond in (Z)-but-2-enedioic acid allows for additional reactivity, enabling the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Fumaric acid: Another unsaturated dicarboxylic acid with similar reactivity.

    Tetramethylguanidine: A guanidine derivative with similar basic properties.

Uniqueness

(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is unique due to the combination of its unsaturated dicarboxylic acid and guanidine functionalities, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

6308-93-6

Molecular Formula

C13H25N3O4

Molecular Weight

287.36 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine

InChI

InChI=1S/C9H21N3.C4H4O4/c1-5-10-9(11-6-2)12(7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3,(H,10,11);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

XFEUZLNHLGHKBL-BTJKTKAUSA-N

Isomeric SMILES

CCNC(=NCC)N(CC)CC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCNC(=NCC)N(CC)CC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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